(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, including Budesonide, which is used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Key intermediate in the production of corticosteroids like Budesonide, which are used to treat inflammatory and autoimmune conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. As an intermediate in corticosteroid synthesis, it contributes to the anti-inflammatory and immunosuppressive effects of these drugs. The compound interacts with glucocorticoid receptors, modulating gene expression and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione: Another synthetic steroid with similar hydroxylation patterns.
Desonide: A related corticosteroid used for its anti-inflammatory properties.
Uniqueness
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific hydroxylation at the 11beta and 21 positions, which is crucial for its role as an intermediate in the synthesis of potent corticosteroids like Budesonide .
Properties
Molecular Formula |
C21H26O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15+,17+,19+,20-,21-/m0/s1 |
InChI Key |
AXIAZKUMDZKRSI-SCZJLXPGSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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